N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride
CAS No.: 1354953-86-8
Cat. No.: VC2829310
Molecular Formula: C6H15ClN2O2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354953-86-8 |
|---|---|
| Molecular Formula | C6H15ClN2O2 |
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | N-methyl-2-[2-(methylamino)ethoxy]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2.ClH/c1-7-3-4-10-5-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H |
| Standard InChI Key | FZWHVLYVFCCMBU-UHFFFAOYSA-N |
| SMILES | CNCCOCC(=O)NC.Cl |
| Canonical SMILES | CNCCOCC(=O)NC.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride possesses a well-defined molecular structure with several key functional groups. Its molecular formula is C6H15ClN2O2, with a molecular weight of 182.65 g/mol . The compound contains an amide group, which is crucial for its potential applications in medicinal chemistry and biochemical research . Additionally, it features both N-methyl and ethoxy groups, which contribute significantly to its solubility profile and chemical reactivity .
The structural representation can be expressed through several chemical notations:
| Notation Type | Representation |
|---|---|
| IUPAC Name | N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride |
| InChI | InChI=1S/C6H14N2O2.ClH/c1-7-3-4-10-5-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H |
| InChI Key | FZWHVLYVFCCMBU-UHFFFAOYSA-N |
| SMILES | CNCCOCC(=O)NC.Cl or Cl.O=C(NC)COCCNC |
| CAS Number | 1354953-86-8 |
The compound features a central amide bond with a methylamino group connected via an ethoxy linker, and the entire structure exists as a hydrochloride salt. This configuration contributes to its potential for hydrogen bonding and interactions with biological targets .
Comparison with Related Compounds
N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride can be compared with several structurally related compounds to better understand its unique properties and potential applications. One such related compound is N-methyl-2-(methylamino)acetamide (CAS: 44565-47-1), which has a simpler structure lacking the ethoxy linker group .
| Feature | N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride | N-methyl-2-(methylamino)acetamide |
|---|---|---|
| Molecular Formula | C6H15ClN2O2 | C4H10N2O |
| Molecular Weight | 182.65 g/mol | 102.14 g/mol |
| Structural Features | Contains ethoxy linker and exists as HCl salt | Simpler structure without ethoxy linker |
| CAS Number | 1354953-86-8 | 44565-47-1 |
| Solubility Profile | Enhanced water solubility due to HCl salt formation | Less water-soluble than the HCl salt form |
The presence of both methylamino and ethoxy groups in N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride confers unique chemical properties compared to similar compounds such as N-methyl-2-(methylamino)ethanol and N-methylacetamide. The additional functional groups and the hydrochloride salt formation contribute to its versatility in undergoing various chemical reactions and its enhanced stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume